molecular formula C15H14Cl2F3N3O3 B033137 Carfentrazone-ethyl CAS No. 128639-02-1

Carfentrazone-ethyl

Cat. No. B033137
M. Wt: 412.2 g/mol
InChI Key: MLKCGVHIFJBRCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carfentrazone-ethyl involves the use of 4-chloro-2-fluorophenylhydrazine as the raw material. The process encompasses several steps, including synthesis of amidrazone and phosgene cyclization, difluoromethylation, nitration and hydrogenating reduction, diazotization, and the reaction with ethyl acrylate to yield carfentrazone-ethyl. An improved synthetic method based on the Heck reaction has also been reported, showcasing the mild conditions, atom economy, low cost, and efficiency of this new method (Li Meifang & Han Bangyou, 2010); (Jian-Guo Fan et al., 2015).

Molecular Structure Analysis

Carfentrazone-ethyl's molecular structure is characterized by the presence of a triazolinone ring, which is crucial for its herbicidal activity. The molecule contains fluorine atoms that contribute to its activity and selectivity. The structural analysis and enantioselective separation studies reveal significant insights into the stereoselective behavior and interaction of carfentrazone-ethyl with its target enzyme, protoporphyrinogen oxidase (L. García-Cansino et al., 2021).

Chemical Reactions and Properties

Carfentrazone-ethyl undergoes rapid degradation in the environment, particularly in aquatic conditions, converting to carfentrazone-chloropropionic acid and a cascade of acidic degradation products. Its degradation pathway under aerobic aquatic conditions has been thoroughly studied, showing a fast conversion of the parent compound to its metabolites (S. Elmarakby et al., 2001).

Physical Properties Analysis

The physical properties of carfentrazone-ethyl, such as solubility in water and organic solvents, vapor pressure, and stability under various environmental conditions, play a critical role in its efficacy and environmental behavior. These properties are influenced by its molecular structure, particularly the presence of fluorine atoms and the triazolinone ring.

Chemical Properties Analysis

Carfentrazone-ethyl exhibits stereoselective behavior in its biological activity and environmental fate. The enantioselective degradation and bioactivity of carfentrazone-ethyl and its metabolites in soils demonstrate the importance of considering the chiral nature of the compound in environmental risk assessments and its mechanism of action as a herbicide (Jinsheng Duan et al., 2018).

Scientific Research Applications

1. Stereoselective Degradation Behaviour Study

  • Summary of Application: This study investigated the stereoselective degradation behaviour of Carfentrazone-ethyl and its metabolite carfentrazone in soils under aerobic conditions .
  • Methods of Application: The study was conducted in three types of soil: Jiangxi red soil, Jilin black soil, and Anhui paddy soil .
  • Results: Significant stereoselective difference in the degradation behaviour of Carfentrazone-ethyl and its metabolite carfentrazone enantiomer was observed in the soils. The results could provide more scientific guidance for the risk assessments of Carfentrazone-ethyl from a chiral perspective .

2. Weed Control in Wheat Fields

  • Summary of Application: Carfentrazone-ethyl is used as a post-emergence herbicide in wheat fields for weed management .
  • Methods of Application: Carfentrazone-ethyl is sprayed as a post-emergence herbicide in the wheat crop for management of weeds .
  • Results: The degradation of Carfentrazone-ethyl in the soil of wheat field occurred rapidly with the mean half-life of 9.92 days . The terminal residues of Carfentrazone-ethyl in the wheat straw, grains, and soil were found below the maximum residue limits .

3. Damage to Commercial Onion Fields

  • Summary of Application: Carfentrazone-ethyl was found to damage onion fields when applied prior to onion emergence .
  • Methods of Application: Carfentrazone-ethyl was applied preemergence at 0.032 lb ai/A .
  • Results: Damage was observed in onion, sugar beet, carrot, broccoli, cabbage, and lettuce planted in sandy soil in greenhouse trials .

Safety And Hazards

Based upon a battery of acute toxicity studies, Carfentrazone-ethyl is classified as Toxicity Categories III and IV (CAUTION) . It is not carcinogenic, neurotoxic, mutagenic and is not a developmental or reproductive toxicant . While low levels of chemical residue may occur in surface and groundwater, risk concerns to non-target plants or animals are not expected .

Future Directions

Carfentrazone-ethyl has been thoroughly evaluated by turf researchers and proven effective in field use . It works by inhibiting a key enzyme in moss chlorophyll production . Research has shown that Carfentrazone-ethyl reduces up to 90% of moss in just two applications when used at labeled rates according to label directions .

properties

IUPAC Name

ethyl 2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate
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InChI

InChI=1S/C15H14Cl2F3N3O3/c1-3-26-13(24)10(17)4-8-5-12(11(18)6-9(8)16)23-15(25)22(14(19)20)7(2)21-23/h5-6,10,14H,3-4H2,1-2H3
Source PubChem
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InChI Key

MLKCGVHIFJBRCD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl
Source PubChem
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Molecular Formula

C15H14Cl2F3N3O3
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DSSTOX Substance ID

DTXSID4032532
Record name Carfentrazone-ethyl
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Molecular Weight

412.2 g/mol
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Physical Description

Yellow liquid; [Merck Index] Yellow-orange liquid with a mild odor of petroleum; [HSDB] Viscous yellow-orange liquid; [ACGIH]
Record name Carfentrazone-ethyl
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Boiling Point

350-355 °C
Record name CARFENTRAZONE-ETHYL
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Solubility

In water, 12 mg/L at 20 °C, 22 mg/L at 25 °C, and 23 mg/L at 30 °C., Solubility in toluene 0.9 g/mL at 20 °C,1.06 g/mL at 25 °C, 1.2 g/mL at 25 °C. Solubility in hexane 0.03 g/mL at 20 °C, 0.05 g/mL at 25 °C, 0.05 g/mL at 30 °C. Miscible in all proportions with acetone, ethanol, ethyl acetate, methylene chloride.
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Density

1.457 g/cu cm at 20 °C
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Vapor Pressure

0.00000012 [mmHg], 1.20X10-7 mm Hg at 25 °C
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Product Name

Carfentrazone-ethyl

Color/Form

Viscous yellow-orange liquid

CAS RN

128639-02-1
Record name Carfentrazone-ethyl
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Record name Benzenepropanoic acid, α,2-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluoro-, ethyl ester
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Melting Point

-22.1 °C
Record name CARFENTRAZONE-ETHYL
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Synthesis routes and methods I

Procedure details

To a flask was added 140 g of the 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propionic acid, obtained according to the Example 3, 100 g of ethanol, 2.5 g of 4-methylbenzenesulfonic acid and 600 g of methyl benzene. The mixture was refluxed for 15 hours to remove water. The excess ethanol was recovered by distillation. At room temperature the mixture was washed with 200 g of water, with 200 g of a 4% (wt/wt) aqueous solution of sodium hydroxide and finally with water. The solvent was completely removed under reduced pressure to give carfentrazone-ethyl as a faint yellow transparent and viscous liquid in a yield of 93% with a purity of 98.6%.
Quantity
100 g
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2.5 g
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600 g
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Synthesis routes and methods II

Procedure details

adding 1 mol of the 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propionic acid of the step (1), 4˜10 mol of ethanol and 0.03˜0.2 mol of an acid catalyst into 6˜12 mol of the solvent of benzene class; refluxing the reaction mixture until an esterification is completed; washing successively with water, with aqueous alkali base and then with water; and removing the solvent totally from the organic layer, to give the product carfentrazone-ethyl;
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Synthesis routes and methods III

Procedure details

To a flask was added 140 g of the 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propionic acid, obtained according to the Example 2, 160 g of ethanol, 7 g of sulfuric acid and 700 g of methyl benzene. The mixture was refluxed for 15 hours to remove water. The excess ethanol was recovered by distillation. At room temperature the mixture was washed with 200 g of water, with 200 g of a 4% (wt/wt) aqueous solution of potassium hydroxide and finally with water. The solvent was completely removed under reduced pressure to give carfentrazone-ethyl as a faint yellow transparent and viscous liquid in a yield of 92% with a purity of 98.8%.
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
7 g
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Quantity
700 g
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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